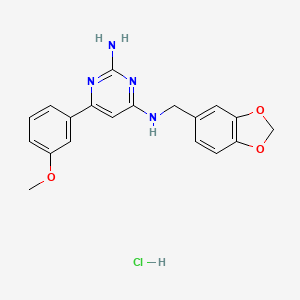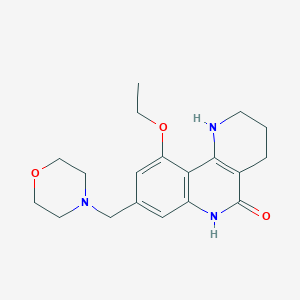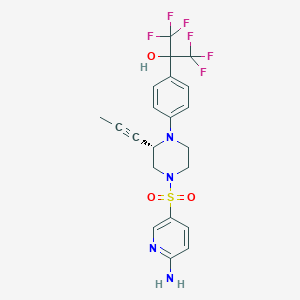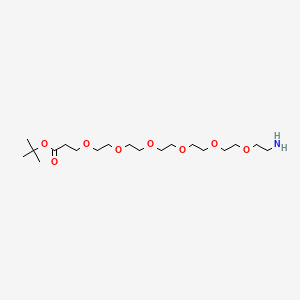
Amino-PEG6-t-Butylester
Übersicht
Beschreibung
Amino-PEG6-t-butyl ester is a PEG derivative containing an amino group with a t-butyl protected carboxyl group . The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc . The t-butyl protected carboxyl group can be deprotected under acidic conditions .
Synthesis Analysis
Amino-PEG6-t-butyl ester can be used for bioconjugation or as a building block for synthesis of small molecules, conjugates of small molecules and/or biomolecules, or other tool compounds for chemical biology and medicinal chemistry that require ligation .Molecular Structure Analysis
The molecular formula of Amino-PEG6-t-butyl ester is C19H39NO8 . It is a heterobifunctional, PEGylated crosslinker featuring an amino group at one end and t-butyl-protected carboxyl group at the other .Chemical Reactions Analysis
The amino group of Amino-PEG6-t-butyl ester is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc . The t-butyl protected carboxyl group can be deprotected under acidic conditions .Physical and Chemical Properties Analysis
Amino-PEG6-t-butyl ester is a liquid with a refractive index of 1.4562 and a density of 1.06581 g/mL . Its molecular weight is 409.51 g/mol .Wissenschaftliche Forschungsanwendungen
Biokonjugation
Amino-PEG6-t-Butylester kann für die Biokonjugation verwendet werden {svg_1} {svg_2}. Dieser Prozess beinhaltet die chemische Verknüpfung zweier Biomoleküle, was in verschiedenen Bereichen wie der Wirkstoffabgabe und der Biosensorik nützlich sein kann.
Synthese kleiner Moleküle
Diese Verbindung kann als Baustein für die Synthese kleiner Moleküle dienen {svg_3} {svg_4}. Kleine Moleküle haben zahlreiche Anwendungen in der pharmazeutischen Chemie, Materialwissenschaft und Biologie.
Herstellung von Biomolekülkonjugaten
this compound kann verwendet werden, um Konjugate aus kleinen Molekülen und Biomolekülen herzustellen {svg_5} {svg_6}. Diese Konjugate können in einer Vielzahl von Forschungsanwendungen eingesetzt werden, darunter die Untersuchung der Proteinfunktion und die Entwicklung neuer Therapeutika.
Entwicklung von Werkzeugverbindungen
Diese Verbindung kann bei der Entwicklung von Werkzeugverbindungen für die chemische Biologie und die pharmazeutische Chemie verwendet werden, die eine Ligation erfordern {svg_7} {svg_8}. Werkzeugverbindungen sind kleine Moleküle, die zur Untersuchung biologischer Systeme verwendet werden.
Proteinabbau-Studien
this compound kann in Proteolyse-Targeting-Chimären (PROTACs) für den gezielten Proteinabbau integriert werden {svg_9}. Dies ist eine leistungsstarke Technik zur Untersuchung der Proteinfunktion und könnte therapeutische Anwendungen haben.
Wirkstoffabgabe
Der hydrophile PEG-Linker in this compound kann die Löslichkeit und Stabilität von Wirkstoffmolekülen verbessern, was ihn in der Wirkstoffabgabe nützlich macht {svg_10} {svg_11}.
Wirkmechanismus
Target of Action
Amino-PEG6-t-butyl ester is a heterobifunctional, PEGylated crosslinker . It features an amino group at one end and a t-butyl-protected carboxyl group at the other . The primary targets of this compound are carboxylic acids, activated NHS esters, and carbonyls (ketone, aldehyde) . These targets play a crucial role in bioconjugation or as building blocks for the synthesis of small molecules, conjugates of small molecules and/or biomolecules .
Mode of Action
The compound interacts with its targets through its reactive amino group . The t-butyl-protected carboxyl group can be deprotected under acidic conditions . This interaction results in the formation of a stable bond between the compound and its target, facilitating the process of bioconjugation .
Biochemical Pathways
It’s known that the compound is used in the synthesis of small molecules, conjugates of small molecules and/or biomolecules . Therefore, it can be inferred that the compound may influence various biochemical pathways depending on the specific molecules it is conjugated with.
Pharmacokinetics
The hydrophilic peg spacer in the compound is known to increase solubility in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The result of the compound’s action is the successful bioconjugation of target molecules . This can lead to the synthesis of small molecules, conjugates of small molecules and/or biomolecules . Examples of applications include its synthetic incorporation into antibody-drug conjugates or proteolysis-targeting chimeras (PROTAC® molecules) for targeted protein degradation .
Action Environment
The action of Amino-PEG6-t-butyl ester can be influenced by environmental factors such as pH. The t-butyl-protected carboxyl group in the compound can be deprotected under acidic conditions . Therefore, the pH of the environment can influence the compound’s action, efficacy, and stability. Furthermore, the compound is stored at −20°C , suggesting that temperature could also be a significant environmental factor.
Zukünftige Richtungen
Amino-PEG6-t-butyl ester can be used for bioconjugation or as a building block for synthesis of small molecules, conjugates of small molecules and/or biomolecules, or other tool compounds for chemical biology and medicinal chemistry that require ligation . This suggests potential future applications in the field of medicinal chemistry and drug delivery.
Biochemische Analyse
Biochemical Properties
The amino group of Amino-PEG6-t-butyl ester is reactive with carboxylic acids, activated N-hydroxysuccinimide (NHS) esters, and carbonyls (ketone, aldehyde), etc . This reactivity allows it to interact with a variety of enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific biochemical context and the other molecules involved.
Molecular Mechanism
The molecular mechanism of action of Amino-PEG6-t-butyl ester is primarily through its role as a crosslinking agent. It can form covalent bonds with biomolecules, thereby altering their properties and functions. This can lead to changes in gene expression, enzyme inhibition or activation, and other effects at the molecular level .
Temporal Effects in Laboratory Settings
It is known that the t-butyl protected carboxyl group can be deprotected under acidic conditions .
Transport and Distribution
Its hydrophilic nature due to the PEG spacer may influence its localization or accumulation within cells .
Eigenschaften
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H39NO8/c1-19(2,3)28-18(21)4-6-22-8-10-24-12-14-26-16-17-27-15-13-25-11-9-23-7-5-20/h4-17,20H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGSFECNPSLZGGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H39NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(S)-4-Amino-6-((1-(6-fluoro-1-(pyridin-3-yl)-1H-benzo[d]imidazol-2-yl)ethyl)amino)pyrimidine-5-carbonitrile](/img/structure/B605386.png)
![2-[(3S,5S,6R)-5-(3-chlorophenyl)-6-(4-chlorophenyl)-1-[(2R,3R)-2-hydroxypentan-3-yl]-3-methyl-2-oxopiperidin-3-yl]acetic acid](/img/structure/B605387.png)
![(S)-4-Amino-6-((1-(6-fluoro-1-(5-fluoropyridin-3-yl)-1H-benzo[d]imidazol-2-yl)ethyl)amino)pyrimidine-5-carbonitrile](/img/structure/B605390.png)
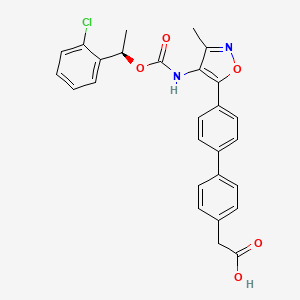
![3-{2-[(3-Methylquinoxalin-2-yl)sulfanyl]acetyl}-1-phenylurea](/img/structure/B605393.png)

